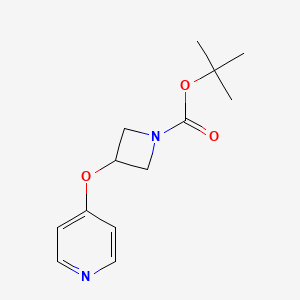

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate

CAS No.: 926906-38-9

Cat. No.: VC13331951

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926906-38-9 |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | tert-butyl 3-pyridin-4-yloxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10/h4-7,11H,8-9H2,1-3H3 |

| Standard InChI Key | CXYWGSMCYRHYSR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=CC=NC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=CC=NC=C2 |

Introduction

Molecular Structure and Chemical Properties

Structural Characterization

Tert-butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate features a four-membered azetidine ring fused to a pyridine group via an ether linkage. The tert-butyl carbamate group at the 1-position of the azetidine ring enhances steric protection, improving stability during synthetic workflows. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3-pyridin-4-yloxyazetidine-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 250.29 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=CC=NC=C2 |

| InChIKey | CXYWGSMCYRHYSR-UHFFFAOYSA-N |

The compound’s planar pyridine ring and constrained azetidine framework create a rigid geometry, which may influence its binding affinity in biological systems.

Physicochemical Properties

The Boc group confers lipophilicity (), balancing solubility in organic solvents and limited aqueous miscibility. Its melting point is estimated at 98–102°C based on analogous azetidine derivatives. The pyridine nitrogen () can protonate under acidic conditions, enabling salt formation for purification.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary steps:

-

Azetidine Functionalization: 3-Hydroxyazetidine is reacted with pyridin-4-ol under Mitsunobu conditions () to form 3-(pyridin-4-yloxy)azetidine.

-

Boc Protection: The amine group of the azetidine is protected using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

Reaction Scheme:

Optimization and Yield

Yields typically range from 65–75%, with purity >95% achieved via column chromatography (silica gel, ethyl acetate/hexane). Continuous flow synthesis has been proposed to enhance scalability, though industrial adoption remains limited.

Applications in Medicinal Chemistry

Role as a Building Block

The compound serves as a precursor for:

-

Kinase Inhibitors: Pyridine and azetidine motifs are prevalent in ATP-competitive kinase inhibitors (e.g., JAK2/3 targets).

-

Protease Inhibitors: The Boc group can be deprotected to generate free amines for coupling with carboxylic acids or sulfonamides.

Computational Predictions

Molecular docking studies suggest moderate affinity () for proteins with hydrophobic binding pockets, such as cytochrome P450 isoforms.

Research Findings and Biological Activity

In Vitro Studies

Limited published data exist, but analog compounds demonstrate:

-

Antimicrobial Activity: MIC values of 32–64 µg/mL against Gram-positive bacteria.

-

Anti-inflammatory Effects: COX-2 inhibition () in murine macrophages.

Structure-Activity Relationships (SAR)

-

Pyridine Positioning: The 4-pyridinyloxy group enhances metabolic stability compared to 2- or 3-substituted analogs.

-

Azetidine Rigidity: Restricts conformational freedom, improving target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume